1,3-Diisocyanatobutane

Description

Definition and Chemical Formula

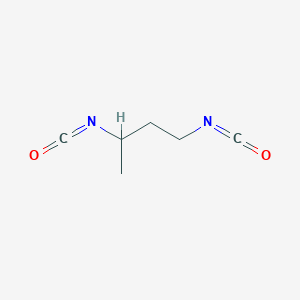

1,3-Diisocyanatobutane is an organic compound belonging to the isocyanate family. Its chemical structure consists of a four-carbon butane (B89635) chain with two isocyanate functional groups (-N=C=O) attached to the first and third carbon atoms. This arrangement makes it an asymmetrical aliphatic diisocyanate.

The chemical formula for this compound is C₆H₈N₂O₂, and its structure is represented by the SMILES notation O=C=NC(C)CCN=C=O. google.com

Overview of Isocyanates

Isocyanates are a class of highly reactive compounds characterized by the presence of the isocyanate functional group (-N=C=O). The high reactivity of this group, particularly towards nucleophiles such as alcohols, amines, and water, is the foundation of their industrial utility. sigmaaldrich.comscbt.com This reactivity allows them to form urethane (B1682113), urea (B33335), and other linkages, which are the building blocks of polyurethane polymers. sigmaaldrich.com The properties of the resulting polymers are influenced by the structure of the diisocyanate used. researchgate.net

Structure

3D Structure

Properties

CAS No. |

104535-19-5 |

|---|---|

Molecular Formula |

C6H8N2O2 |

Molecular Weight |

140.14 g/mol |

IUPAC Name |

1,3-diisocyanatobutane |

InChI |

InChI=1S/C6H8N2O2/c1-6(8-5-10)2-3-7-4-9/h6H,2-3H2,1H3 |

InChI Key |

UFXYYTWJETZVHG-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN=C=O)N=C=O |

Origin of Product |

United States |

Synthetic Methodologies for Butane Diisocyanates in Research Contexts

Phosgenation Routes for Diisocyanate Precursors

The traditional and most established industrial method for producing isocyanates involves the use of phosgene (B1210022) (COCl₂). google.comcarleton.ca This process is applicable to the synthesis of 1,3-diisocyanatobutane, for which the corresponding precursor is 1,3-diaminobutane.

The synthesis proceeds in two main steps:

Reaction with Phosgene: The primary diamine, in this case, 1,3-diaminobutane, is reacted with phosgene. This reaction forms an intermediate carbamoyl (B1232498) chloride.

Thermal Decomposition: The resulting carbamoyl chloride is then subjected to thermolysis. This step eliminates a molecule of hydrogen chloride (HCl) for each isocyanate group formed, yielding the final diisocyanate product. google.com

Non-Phosgene Synthesis Pathways for Diisocyanates

In response to the hazards of the phosgene process, a variety of non-phosgene routes (NPR) have been developed. These methods are often considered "greener" as they avoid the use of highly toxic reagents and aim for more sustainable processes. nih.govresearchgate.net The thermal decomposition of carbamates stands out as a promising and widely studied alternative to phosgenation. mdpi.comresearchgate.net

A leading non-phosgene strategy involves a two-step process starting from the corresponding diamine. nih.govresearchgate.net For this compound, the synthesis would commence with 1,3-diaminobutane.

Step 1: Carbamate (B1207046) Formation The first step is the synthesis of a dicarbamate. This is achieved by reacting the diamine with a suitable carbonylating agent. Common agents include diphenyl carbonate (DPC) or dimethyl carbonate. nih.govresearchgate.net The reaction with DPC, for example, can be carried out under mild conditions to produce the corresponding diphenyl N,N'-alkenylbiscarbamate with high purity and yield. researchgate.netlongdom.org This step avoids the use of toxic phosgene and corrosive byproducts.

Step 2: Thermal Decomposition (Thermolysis) The second step involves the thermal decomposition, or "cracking," of the isolated dicarbamate to produce the target diisocyanate and an alcohol byproduct, such as phenol (B47542) when DPC is used. researchgate.netlongdom.org This reaction is typically carried out at high temperatures, often between 240–255 °C, in a high-boiling inert solvent like diphenyl ether. researchgate.netmdpi.comlongdom.org The alcohol byproduct can be recovered and recycled, adding to the efficiency of the process. longdom.org

Research has demonstrated the viability of this method for various aliphatic diisocyanates. A one-pot, two-stage process has also been developed where the synthesis of the biscarbamate is immediately followed by thermolysis in the same reaction vessel, achieving excellent yields for compounds like 1,12-dodecamethylene diisocyanate (DDI) and isophorone (B1672270) diisocyanate (IPDI). researchgate.net

| Diisocyanate | Abbreviation | Yield (Two-Step) longdom.org | Yield (One-Pot) researchgate.net |

|---|---|---|---|

| 1,12-Dodecamethylene Diisocyanate | DDI | 84% | 80% |

| 1,6-Hexamethylene Diisocyanate | HDI | ~70-80% | 71% |

| 1,4-Butamethylene Diisocyanate | BDI | ~70-80% | N/A |

| Isophorone Diisocyanate | IPDI | N/A | 86% |

The principles of green chemistry are increasingly influencing the design of new synthetic routes for diisocyanates, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency.

CO₂ as a Carbonyl Source: The use of carbon dioxide (CO₂) as a C1 raw material is a highly desirable green alternative for chemical synthesis. ionike.comresearchgate.net Research is exploring the catalytic synthesis of carbamates from amino compounds and CO₂, which can then be thermally cracked to yield isocyanates. researchgate.net This pathway offers significant economic and environmental benefits by utilizing a readily available and non-toxic feedstock. researchgate.net

Catalyst Development: Significant progress is being made in developing catalysts that improve the efficiency and conditions of non-phosgene routes. For the thermal decomposition of carbamates, various metal-based catalysts, particularly those involving zinc, are being investigated to lower the required reaction temperature and improve yields. nih.gov Heterogeneous catalysts, such as nickel-promoted magnetic iron oxide, are also being developed for carbamate synthesis, which can be easily separated and reused, minimizing waste. ionike.com

Bio-based Feedstocks: A key area of green chemistry is the use of renewable resources. Methodologies are being developed for the scalable, phosgene-free production of aliphatic diisocyanates from naturally produced diacids. acs.org Another innovative approach involves the Lossen rearrangement of hydroxamates, which can be synthesized from bio-based starting materials like dimethyl adipate, to produce diisocyanates such as 1,4-diisocyanatobutane (B1581501). carleton.ca

The Urea (B33335) Method: This pathway uses inexpensive urea, alcohol, and amines to synthesize carbamates. A major advantage is that the byproducts, alcohol and ammonia, can be recycled back into the process to synthesize the starting materials, creating a "zero emission" cycle for isocyanate production. nih.gov

These emerging approaches represent a significant shift towards more sustainable and safer manufacturing processes for the entire class of aliphatic diisocyanates, including this compound.

Polymerization Mechanisms and Resulting Polymer Architectures Involving Diisocyanates

Polyurethane Synthesis Pathways

Polyurethanes are a class of polymers synthesized through the reaction of a diisocyanate with a polyol, a compound with multiple hydroxyl groups. acs.orgethernet.edu.etacs.orgmdpi.com The versatility of polyurethane chemistry stems from the wide variety of available diisocyanates and polyols, allowing for the tailoring of polymer properties for specific applications. acs.orgethernet.edu.etwikipedia.org The synthesis is typically a polyaddition reaction that can be performed under mild conditions, often at room temperature. acs.orgpearson.com

The fundamental reaction involves the nucleophilic attack of the hydroxyl group of the polyol on the electrophilic carbon atom of the isocyanate group, forming a urethane (B1682113) linkage. bezwadabiomedical.com This process can be catalyzed to enhance the reaction rate. acs.org

Step-Growth Polymerization Fundamentals in Diisocyanate-Polyol Systems

The formation of polyurethanes from diisocyanates and polyols is a classic example of step-growth polymerization. fiveable.meuomustansiriyah.edu.iq In this mechanism, the polymer chain grows in a stepwise manner, where monomers, dimers, trimers, and larger oligomers can all react with each other. uomustansiriyah.edu.iq This contrasts with chain-growth polymerization, where monomers are added one at a time to a growing chain with an active center. uomustansiriyah.edu.iq

A key characteristic of step-growth polymerization is the rapid consumption of monomers early in the reaction, followed by a slower increase in molecular weight as larger chains combine. fiveable.me The final molecular weight and its distribution are critical factors influencing the polymer's mechanical properties and processability. fiveable.me

The reaction between a diisocyanate and a diol, for instance, proceeds through the formation of urethane linkages, with all atoms from the monomers being incorporated into the final polymer structure. fiveable.me This type of addition polymerization is generally faster than condensation polymerization, where a small molecule like water is eliminated. fiveable.me

Influence of Diisocyanate Structural Features on Polymerization Kinetics and Selectivity

The structure of the diisocyanate plays a pivotal role in determining the kinetics of polymerization and the properties of the resulting polyurethane. tandfonline.comnih.govresearchgate.netmdpi.com Diisocyanates can be broadly classified as aromatic or aliphatic. acs.orgethernet.edu.et

Aromatic diisocyanates , such as toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI), generally exhibit higher reactivity due to the electron-withdrawing nature of the aromatic ring. acs.orgmdpi.com This increased reactivity often leads to faster polymerization rates. mdpi.com The rigidity of the aromatic structure also contributes to the formation of hard, rigid polyurethane segments. acs.org

Aliphatic diisocyanates , including hexamethylene diisocyanate (HDI) and 1,4-diisocyanatobutane (B1581501) (BDI), tend to have lower reactivity compared to their aromatic counterparts. researchgate.netmdpi.comclemson.edu However, polyurethanes derived from aliphatic diisocyanates often exhibit better thermal stability and a higher degree of phase separation. researchgate.net

The symmetry of the diisocyanate molecule also influences the polymer's properties. Symmetrical diisocyanates can lead to more ordered polymer structures and affect properties like the average particle size in polyurethane dispersions. tandfonline.com For instance, MDI-based polyurethanes have been shown to exhibit higher tensile strength, which may be attributed to better phase separation and a higher density of hydrogen bonding. tandfonline.commdpi.com In contrast, the presence of bulky substituents on the diisocyanate, as seen in some forms of TODI, can hinder interactions between urethane groups and affect the ordering of the polymer chains. nih.gov

The reaction kinetics can also be influenced by the type of polyol used. Studies have shown that the reactivity of hydroxyl groups can vary, with primary hydroxyl groups generally being more reactive than secondary ones. rsc.org

Role of Chain Extenders in Polyurethane Architecture Development

Chain extenders are low-molecular-weight compounds, typically diols or diamines, that are crucial in tailoring the architecture and properties of polyurethanes. wikipedia.orgtncintlchem.comresearchgate.net They react with isocyanate groups to form the "hard segments" of the polymer, significantly influencing the material's mechanical properties. wikipedia.orgresearchgate.net

Commonly used diol chain extenders include 1,4-butanediol (B3395766) (BDO), ethylene (B1197577) glycol, and cyclohexanedimethanol. tncintlchem.com The structure of the chain extender itself plays a role; for example, the use of BDO can lead to a more ordered polymer structure. researchgate.net In some specialized applications, chain extenders with specific functionalities, such as hydrophilic or fluorinated groups, are used to impart desired properties like improved antibacterial performance or enhanced waterproof and breathable characteristics. echemi.com

Hard Segment and Soft Segment Phase Separation and Formation in Polyurethanes

Polyurethanes are segmented copolymers composed of alternating "soft" and "hard" segments. acs.orgmdpi.com

Soft segments are derived from high-molecular-weight polyols and are typically flexible, mobile, and have a low melting point. wikipedia.org

Hard segments are formed from the reaction of the diisocyanate with a chain extender and are characterized by their rigidity and high melting point. wikipedia.org

The thermodynamic incompatibility between the nonpolar soft segments and the polar hard segments drives a phenomenon known as microphase separation . wikipedia.orgmdpi.com This separation leads to the formation of distinct domains within the polymer matrix: soft segment domains and hard segment domains. acs.orgntu.edu.tw

The hard segment domains act as physical crosslinks, inhibiting the plastic flow of the polymer chains and imparting elastomeric resiliency to the material. wikipedia.org The degree of phase separation is a critical factor determining the final properties of the polyurethane. A higher degree of phase separation generally leads to improved mechanical properties. researchgate.net

Several factors influence the extent of phase separation:

Diisocyanate Structure: Aliphatic diisocyanates can lead to a higher degree of phase separation compared to aromatic ones. researchgate.net The symmetry of the diisocyanate molecule also plays a role; for example, MDI's symmetrical structure can result in more pronounced microphase separation. mdpi.com

Chain Extender: The choice of chain extender can alter the compatibility between the hard and soft segments. iaea.org

Hydrogen Bonding: The formation of hydrogen bonds between the urethane groups in the hard segments is a major driving force for phase separation. mdpi.compoliuretanos.com.br

Crystallinity: The ability of either the hard or soft segments to crystallize can significantly impact the morphology and properties of the polyurethane. mdpi.comntu.edu.tw

The interplay between these factors allows for the precise control of the polyurethane's microstructure and, consequently, its macroscopic properties.

Catalysis in Urethane Formation Reactions

Catalysts are frequently employed in polyurethane synthesis to accelerate the reaction between isocyanates and hydroxyl-containing compounds. acs.orggoogle.com The choice of catalyst can significantly impact the reaction rate and curing profile. l-i.co.uk

Organotin Catalyst Systems (e.g., Dibutyltin (B87310) Dilaurate)

Organotin compounds, particularly organotin carboxylates like dibutyltin dilaurate (DBTDL), are highly effective and widely used catalysts for urethane formation. l-i.co.ukresearchgate.netrsc.orgcatalysis-kalvis.ru They are effective for both aliphatic and aromatic isocyanates. researchgate.net

The catalytic mechanism of DBTDL has been the subject of extensive research. It is generally accepted that DBTDL acts as a Lewis acid. l-i.co.uk One proposed mechanism involves the formation of an alkoxide complex between the organotin catalyst and the alcohol (polyol). nih.gov This complex is believed to be the dominant catalytic species. nih.gov The catalyst facilitates the reaction by polarizing the isocyanate group, making it more susceptible to nucleophilic attack by the alcohol. acs.orgresearchgate.net

Computational and experimental studies have provided detailed insights into the mechanism. Modeling studies have shown that an alkoxide complex is formed between the organotin dicarboxylate and the alcohol, and this complex is the primary catalyst for the urethane formation reaction. nih.gov The interaction between this alkoxide complex and the isocyanate is a key step in the catalytic cycle. researchgate.netnih.gov

The effectiveness of organotin catalysts can be influenced by factors such as the solvent polarity and the presence of moisture, which can lead to hydrolysis and a decrease in catalytic activity. google.comrsc.org

Table 1: Influence of Diisocyanate Structure on Polyurethane Properties

| Diisocyanate Type | Key Structural Feature | Impact on Polymerization and Properties |

| Aromatic (e.g., MDI, TDI) | Rigid aromatic rings | Higher reactivity, faster polymerization, forms rigid hard segments. acs.orgmdpi.com |

| Aliphatic (e.g., HDI, BDI) | Flexible aliphatic chains | Lower reactivity, often better thermal stability and phase separation. researchgate.netmdpi.comclemson.edu |

| Symmetrical (e.g., MDI) | Symmetrical molecular structure | Promotes ordered polymer structures and can lead to better phase separation and mechanical properties. tandfonline.commdpi.com |

| Asymmetrical/Substituted | Bulky side groups | Can hinder intermolecular interactions and ordering of polymer chains. nih.gov |

Table 2: Common Chain Extenders and Their Role

| Chain Extender | Type | Primary Function |

| 1,4-Butanediol (BDO) | Diol | Increases rigidity, durability, and can promote ordered polymer structures. tncintlchem.comresearchgate.net |

| Ethylene Glycol | Diol | Enhances crosslink density and hardness. tncintlchem.com |

| Diamines | Diamine | Modifies properties, often used to create poly(urethane-urea)s. tncintlchem.com |

Tertiary Amine Catalysts

Tertiary amines are widely utilized as catalysts in polymerization reactions involving isocyanates, such as 1,3-diisocyanatobutane, due to their ability to activate the isocyanate group toward nucleophilic attack. The catalytic activity is influenced by the amine's basicity and the degree of steric hindrance around the nitrogen atom. gvchem.com Amines with low steric hindrance and high basicity, like triethylenediamine (TEDA), are particularly effective. gvchem.com

Two primary mechanisms have been proposed for tertiary amine catalysis. The first, proposed by Baker, involves the formation of a complex between the tertiary amine and the isocyanate group. This complex is then attacked by a nucleophilic reagent, such as an alcohol or an amine. poliuretanos.com.brekb.eg The second mechanism, advanced by Farkas, suggests that the tertiary amine first forms a complex with the nucleophilic reactant (e.g., alcohol), which then reacts with the isocyanate. poliuretanos.com.brekb.eg In this model, the basicity of the amine is the determining factor in its catalytic efficacy. poliuretanos.com.br

In the context of reactions with thiols to form thiourethanes, the reaction rate is first order with respect to the concentrations of the isocyanate, the thiol, and the tertiary amine catalyst. The catalytic strength of tertiary amines in these reactions generally follows the order: triethylenediamine > triethylamine (B128534) > N-methylmorpholine > pyridine. researchgate.net This highlights the dual importance of basicity and minimal steric hindrance for efficient catalysis.

Table 1: Mechanisms of Tertiary Amine Catalysis in Isocyanate Reactions

| Proposed Mechanism | Key Interaction | Rate Determining Factor | Reference |

|---|---|---|---|

| Baker's Mechanism | Amine-Isocyanate Complex Formation | Formation and subsequent nucleophilic attack on the complex | poliuretanos.com.br, ekb.eg |

| Farkas's Mechanism | Amine-Nucleophile (e.g., Alcohol) Complex Formation | Basicity of the tertiary amine | poliuretanos.com.br, ekb.eg |

Uncatalyzed Polymerization Approaches

While catalysts are often employed to control and accelerate polymerization, isocyanate reactions can also proceed without them, typically under thermal conditions. The uncatalyzed reaction of isocyanates with nucleophiles like alcohols is possible, though significantly slower than catalyzed reactions. For aliphatic diisocyanates like this compound, uncatalyzed polymerization often requires elevated temperatures to achieve significant reaction rates. acs.orgosti.gov

The thermal stability of the resulting polymer is a key consideration. For instance, poly(alkyl isocyanates) generally exhibit low thermal stability, beginning to decompose back into monomers and cyclic trimers (isocyanurates) at temperatures above 140°C. thieme-connect.de Similarly, the synthesis of polyurea through the reaction of a diisocyanate with water can proceed without a catalyst, but the reaction kinetics are considerably slower compared to the rapid, uncatalyzed reaction between a diisocyanate and a diamine. mdpi.com The uncatalyzed water-diisocyanate pathway involves the formation of an unstable carbamic acid intermediate, which then decomposes to an amine and carbon dioxide. mdpi.com The resulting amine subsequently reacts with another isocyanate group to form the urea (B33335) linkage. mdpi.comwikipedia.org

Polyurea Synthesis via Diisocyanate-Amine Condensation

Polyureas are polymers characterized by the presence of urea linkages (–NH–CO–NH–) in their backbone. They are synthesized through the condensation reaction of a diisocyanate, such as this compound, with a diamine. wikipedia.orgmdpi.com This reaction is exceptionally rapid and typically proceeds without the need for a catalyst due to the high nucleophilicity of the amine groups. mdpi.com The process involves the addition of the amine groups across the isocyanate's N=C=O double bonds. When a diisocyanate and a diamine are used, this step-growth polymerization leads to the formation of long-chain polyurea polymers. wikipedia.org

The structure of both the diisocyanate and the diamine dictates the final properties of the polyurea. Using an aliphatic diisocyanate like this compound generally results in polyureas that are more resistant to degradation from light and weathering compared to those made from aromatic diisocyanates. beilstein-journals.org

Molecular Layer Deposition (MLD) for Ultra-Thin Polyurea Film Fabrication

Molecular Layer Deposition (MLD) is a vapor-phase technique that allows for the growth of polymer films with monolayer precision. nih.gov This method is analogous to Atomic Layer Deposition (ALD) and involves sequential, self-limiting surface reactions of different monomer precursors. nih.govresearchgate.net For polyurea synthesis, the process typically involves alternating exposures of the substrate to a diisocyanate vapor and a diamine vapor. researchgate.netnih.gov

This technique has been successfully used to fabricate ultra-thin, conformal polyurea films. While many studies use common aromatic diisocyanates, aliphatic diisocyanates are also employed. beilstein-journals.orgrsc.org Specifically, 1,4-diisocyanatobutane, a structural isomer of this compound, has been used in MLD to create polyurea films. beilstein-journals.orgresearchgate.netgoogle.comjustia.com In these processes, the diisocyanate is pulsed into a reaction chamber and allowed to form a monolayer on the substrate surface. After purging the excess diisocyanate, a diamine precursor, such as ethylenediamine (B42938) (ED), is introduced. nih.govrsc.org The amine groups of the diamine react with the surface-bound isocyanate groups, forming urea linkages and completing one MLD cycle. researchgate.net

Repeating this cycle allows for the layer-by-layer construction of a polyurea film with precise thickness control. nih.gov Research using 1,4-diisocyanatobutane with various multiamines (e.g., diethylenetriamine, tris(2-aminoethyl)amine) has demonstrated the fabrication of cross-linked polyurea films with enhanced density and thermal stability. researchgate.net The growth per cycle (GPC) is a key parameter in MLD, and for aliphatic polyureas, it has been reported in the range of 3.1 to 6.7 Å per cycle, depending on the amine precursor used. beilstein-journals.org

Table 2: MLD Precursors for Aliphatic Polyurea Film Deposition

| Diisocyanate Precursor | Amine Precursor | Growth Per Cycle (GPC) | Reference |

|---|---|---|---|

| 1,4-Diisocyanatobutane | Ethylenediamine (ED) | 6.3 Å/cycle | beilstein-journals.org |

| 1,4-Diisocyanatobutane | N-(2-aminoethyl)ethane-1,2-diamine | 6.7 Å/cycle | beilstein-journals.org |

| 1,4-Diisocyanatobutane | Tris(2-aminoethyl)amine | 3.1 Å/cycle | beilstein-journals.org, researchgate.net |

| 1,6-Hexamethylene diisocyanate (HDIC) | Ethylenediamine (ED) | Varies during initial cycles | rsc.org |

Cyclopolymerization of α,ω-Polymethylene Diisocyanates

Cyclopolymerization is a polymerization process that leads to the formation of cyclic structures within the main chain of the polymer. taylorfrancis.com This reaction is characteristic of monomers containing two polymerizable functional groups that are suitably positioned to form a stable ring, typically five or six-membered. chemrxiv.org For α,ω-polymethylene diisocyanates, OCN–(CH₂)ₙ–NCO, anionic catalysts in polar solvents can initiate a cyclopolymerization process instead of a linear polyaddition. researchgate.net

Studies have shown that when the number of methylene units (n) is 2 (ethylene diisocyanate) or 3 (trimethylene diisocyanate), soluble polymers containing heterocyclic recurring units are formed. researchgate.net However, attempts to polymerize 1,4-diisocyanatobutane (n=4) under similar conditions resulted in insoluble polymers, suggesting that linear cross-linking reactions become dominant as the chain length increases. thieme-connect.de While this compound is not a linear α,ω-polymethylene diisocyanate, the principles of cyclization are relevant, particularly the influence of the spacing between isocyanate groups on the propensity to form cyclic versus linear structures.

Formation of Heterocyclic Recurring Units (e.g., Imidazolidone, Imidazoline, Oxazolidinone)

The anionic cyclopolymerization of short-chain diisocyanates can yield polymers with specific heterocyclic structures in the backbone. researchgate.net For example, the polymerization of trimethylene diisocyanate and tetramethylene diisocyanate using basic catalysts like sodium cyanide in dimethylformamide (DMF) has been shown to produce polymers containing imidazolidone rings. researchgate.net The structure of these polymers is confirmed through infrared spectroscopy, which shows characteristic carbonyl absorption bands for the cyclic urea structures. thieme-connect.de

The proposed mechanism involves an intramolecular cyclization step following the initial intermolecular addition. One isocyanate group of a monomer adds to the growing polymer chain, and then the second isocyanate group of the same monomer unit reacts intramolecularly to close a ring. This process results in a polymer chain composed of fused heterocyclic rings. For diisocyanates where the NCO groups are separated by three carbon atoms, such as trimethylene diisocyanate, this cyclization is particularly noted. acs.org While direct studies on this compound are scarce, its 1,3-substitution pattern makes it a candidate for forming similar heterocyclic structures, such as substituted imidazolidones, under appropriate anionic polymerization conditions.

Thiourethane Polymer Synthesis from Diisocyanates and Thiol Monomers

Thiourethane polymers, also known as polythiourethanes, are formed by the reaction of a diisocyanate with a dithiol monomer. researchgate.net This reaction is analogous to polyurethane synthesis, with sulfur atoms replacing oxygen in the urethane linkage, resulting in a thiocarbamate (or thiourethane) group (–NH–CO–S–). The reaction between an isocyanate and a thiol is often referred to as a "click" reaction due to its efficiency and high yield. upc.edu

The synthesis typically requires a catalyst to proceed at a practical rate. While organotin compounds like dibutyltin dilaurate (DBTDL) are common, basic catalysts such as tertiary amines (e.g., triethylamine) are also effective. upc.eduacs.org The reaction of an aliphatic diisocyanate, such as this compound, with a dithiol would produce an aliphatic polythiourethane. These polymers are known for their excellent mechanical properties and high refractive indices, making them suitable for applications like optical lenses. researchgate.net The polymerization can be carried out as a one-step melt polyaddition, often with a slight excess of isocyanate groups to ensure complete reaction and achieve high molecular weight. mdpi.com

Table 3: Common Catalysts in Thiourethane Synthesis

| Catalyst Type | Examples | Role in Polymerization | Reference |

|---|---|---|---|

| Organotin Compounds | Dibutyltin dilaurate (DBTDL) | Lewis acid catalyst for isocyanate-thiol reaction | upc.edu, researchgate.net |

| Tertiary Amines | Triethylamine (TEA), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Basic catalyst promoting the thiol-isocyanate polycondensation | researchgate.net, upc.edu |

| Latent Base Generators | 1-Methylimidazolium tetraphenylborate (B1193919) (BG1MI) | Thermally activated organocatalyst for controlled curing | upc.edu |

Covalent Molecular Linkers in Surface Functionalization Studies

In the field of materials science, covalent molecular linkers are crucial for the bottom-up assembly of nanostructures on various substrates. Bifunctional molecules, such as diisocyanates, are employed to create stable, chemical bonds between a substrate and a target material, like zeolite crystals. The isocyanate groups (-NCO) at each end of the molecule can react with hydroxyl (-OH) or amine (-NH2) groups present on the surfaces of both the substrate and the zeolite, forming robust urethane or urea linkages, respectively. acs.orgresearchgate.net This method allows for precise control over the orientation and packing of the crystals, which is essential for the development of advanced materials for applications in sensors, catalysis, and optical devices. uni-muenchen.de

Fabrication of Uniformly Oriented Zeolite Monolayers

The fabrication of uniformly oriented zeolite monolayers is a multi-step process that relies on the chemical functionalization of both the substrate and the zeolite crystals. Research in this area has extensively documented the use of 1,4-diisocyanatobutane (DICB) as an effective covalent linker. acs.orgosti.gov

General Fabrication Process (using 1,4-diisocyanatobutane):

Substrate Functionalization: A substrate, such as a glass plate or a gold-coated surface, is first functionalized to introduce active surface groups. uni-muenchen.de For instance, a glass plate can be treated with 3-aminopropyltriethoxysilane (APTS) to create a surface rich in amino (-NH2) groups. This surface is then treated with an excess of 1,4-diisocyanatobutane. One of the isocyanate groups of DICB reacts with the surface amino groups, leaving the other isocyanate group exposed and creating a reactive surface ready to bind with zeolite crystals. acs.org

Zeolite Functionalization: Similarly, zeolite microcrystals are functionalized to have reactive groups on their external surface. This is often achieved by treating the zeolites with an organosilane like APTS to introduce amino groups. acs.org

Monolayer Assembly: The functionalized zeolite crystals are then introduced to the functionalized substrate. The free isocyanate groups on the substrate surface react with the amino groups on the zeolite crystal surfaces, forming strong covalent urethane linkages. This process results in the self-assembly of a single, closely packed layer of zeolite crystals with a uniform orientation. acs.orgresearchgate.net

Research Findings (with 1,4-diisocyanatobutane):

Studies have shown that this method allows for the creation of high-quality zeolite monolayers with a high degree of coverage and close packing. osti.gov The use of 1,4-diisocyanatobutane as a linker has been reported to be advantageous because its molecular structure helps it to stand upright on the substrate surface rather than folding, which facilitates the effective binding of zeolite crystals. osti.gov

Furthermore, research has demonstrated that once a monolayer is formed, additional treatment with 1,4-diisocyanatobutane can create lateral cross-linking between adjacent zeolite crystals in the monolayer. This significantly increases the binding strength of the monolayer to the substrate, enhancing the mechanical stability of the film. acs.org The binding strength was found to increase by as much as 7-fold to 38-fold depending on the size of the zeolite crystals used. acs.org

While these findings highlight the utility of the diisocyanatobutane structure in materials science, it is critical to reiterate that the specific research and detailed findings for these applications have been documented using 1,4-diisocyanatobutane , not the 1,3- isomer.

Applications

Use in Polymer Synthesis

While there is a vast body of research on the use of 1,4-Diisocyanatobutane (B1581501) in the synthesis of polyurethanes for various applications, including biomedical devices and elastomers, specific examples of the use of 1,3-Diisocyanatobutane in polymer synthesis are not detailed in the available literature. researchgate.netnih.govnih.gov4medchem.com One patent document lists this compound as a chemical compound, suggesting its potential utility in adhesive formulations.

Other Industrial

There is no specific information available regarding other industrial applications of this compound.

Reaction Kinetics and Mechanistic Studies of Diisocyanate Transformations

Urethane (B1682113) Formation Reaction Kinetics

The reaction between a diisocyanate and a polyol to form polyurethane is a cornerstone of polymer chemistry. The rate of this reaction is highly sensitive to several factors, including the presence of catalysts, the structure of the diisocyanate, and the solvent environment. The reaction generally follows second-order kinetics. researchgate.net

The uncatalyzed reaction between isocyanates and hydroxyl groups is often slow, necessitating the use of catalysts to achieve practical reaction rates, especially for aliphatic isocyanates. turkchem.net Catalysts can be broadly categorized into metal compounds and tertiary amines, each influencing the reaction through different mechanisms.

Metal catalysts, such as organotin compounds like dibutyltin (B87310) dilaurate (DBTDL), are highly effective. researchgate.netturkchem.net They typically operate via a Lewis acid mechanism, where the metal center coordinates with the isocyanate group, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol's hydroxyl group. turkchem.net Studies on dicyclohexylmethane-4,4′-diisocyanate (H12MDI) show that DBTDL dramatically increases the reaction rate with both primary and secondary alcohols, with the rate constant increasing linearly with catalyst concentration. researchgate.net Other metal catalysts based on zinc, bismuth, and iron also accelerate the urethane reaction. paint.org

Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), represent another major class of catalysts. paint.orgresearchgate.net Their mechanism primarily involves activating the hydroxyl group of the alcohol by forming a hydrogen-bonded complex, which enhances its nucleophilicity. paint.org In some cases, tertiary amines can exhibit different selectivity compared to metal catalysts. For instance, in the reaction of IPDI, DABCO was found to invert the typical selectivity, making the primary isocyanate group more reactive. paint.org

| Catalyst Type | Catalyst Example(s) | General Effect on Reaction Rate | Mechanistic Action | Source(s) |

|---|---|---|---|---|

| Organotin Compounds | Dibutyltin dilaurate (DBTDL), Stannous octoate (SnOct) | High catalytic activity; significant rate increase. | Lewis acid mechanism; activates the NCO group. | researchgate.netturkchem.netpaint.org |

| Tertiary Amines | 1,4-diazabicyclo[2.2.2]octane (DABCO), Triethylamine (B128534) (TEA) | Intermediate to high catalytic activity. | Activates the OH group via hydrogen bonding. Can alter selectivity. | turkchem.netpaint.orgresearchgate.net |

| Other Metal Catalysts | Zinc, Bismuth, Iron compounds | Effective in accelerating the reaction. | Generally follow a Lewis acid mechanism. | paint.orgresearchgate.net |

In asymmetric diisocyanates like 1,3-diisocyanatobutane, which contains one primary and one secondary isocyanate group, the two NCO groups are expected to exhibit different reactivities. This difference is primarily due to steric hindrance and electronic effects. Studies on isophorone (B1672270) diisocyanate (IPDI), which has a primary and a secondary cycloaliphatic NCO group, provide significant insight.

Generally, the secondary isocyanate group in IPDI is considered more reactive than the primary one. paint.orgresearchgate.net This enhanced reactivity is often attributed to the steric shielding of the primary isocyanatomethyl group by neighboring methyl groups and the cyclohexane ring. paint.org However, this reactivity order is not absolute and can be reversed by the choice of catalyst. While metal catalysts like DBTDL enhance the inherent reactivity difference, favoring the secondary NCO group, certain tertiary amine catalysts like DABCO can make the primary NCO group more reactive. paint.orgresearchgate.net Similarly, for 2,4-toluene diisocyanate (TDI), the para-NCO group is significantly more reactive than the sterically hindered ortho-NCO group. nih.gov For this compound, it is anticipated that the secondary NCO group would be less reactive than the primary NCO group due to steric hindrance from the methyl group, although the specific reactivity ratio would depend on reaction conditions.

| Diisocyanate | Isocyanate Group 1 | Isocyanate Group 2 | Observed Relative Reactivity (Group 1:Group 2) | Influencing Factors | Source(s) |

|---|---|---|---|---|---|

| Isophorone Diisocyanate (IPDI) | Secondary (Cycloaliphatic) | Primary (Aliphatic) | ~11.5 : 1 (with DBTDL catalyst) | Catalyst type is critical. DBTDL favors the secondary group, while DABCO can favor the primary group. | paint.orgresearchgate.net |

| 2,4-Toluene Diisocyanate (TDI) | para-NCO (position 4) | ortho-NCO (position 2) | 5-10 : 1 | Steric hindrance from the adjacent methyl group significantly reduces the reactivity of the ortho-NCO. | nih.gov |

| Hexamethylene Diisocyanate (HDI) | First NCO group | Second NCO group | Second NCO group reacts faster after the first has reacted. | Intramolecular hydrogen bonding may activate the second group. | rsc.org |

The solvent medium can have a profound effect on the kinetics of urethane formation. acs.org The influence is complex, arising from a combination of factors including solvent polarity, the ability to form hydrogen bonds, and specific solvation of reactants and transition states. acs.orgresearchgate.net

In some systems, the reaction rate increases with the polarity of the solvent. For the reaction of phenol (B47542) with tolylene-2,4-diisocyanate, the rate was significantly accelerated in polar solvents, following the order: dimethyl sulfoxide > cyclohexanone > n-butyl acetate > 1,4-dioxane > xylene. researchgate.net This is explained by the polarization of the O-H bond in phenol by the solvent, facilitating the reaction. researchgate.net

However, contrasting results have also been reported. The reaction between 1,5-naphthalene diisocyanate and a polycaprolactone was found to be fastest in nonpolar toluene (B28343) and slower in more polar ketones and acetates. acs.org Similarly, studies on phenyl isocyanate and 1-butanol have shown that while there is no simple correlation with solvent dielectric constant, specific solvent-reactant interactions and the formation of reactant-solvent complexes play a crucial role. ugent.beacs.org For instance, the reaction rate can be significantly increased in limonene, while cyrene can have a decelerating effect due to viscosity. ugent.be These findings indicate that solvent effects are highly system-dependent and cannot be predicted by polarity alone. acs.org

Adsorption and Cycloaddition Reactions on Semiconductor Surfaces

The functionalization of semiconductor surfaces with organic molecules is a key area of research for developing advanced electronic and sensing devices. Diisocyanates are attractive candidates for creating molecular layers due to their bifunctional nature. Studies on germanium (Ge) and silicon (Si) surfaces reveal that isocyanates attach via cycloaddition reactions. aip.orgacs.org

When diisocyanates are introduced to a reconstructed semiconductor surface like Ge(100)-2x1, they preferentially undergo a [2+2] cycloaddition reaction. aip.orgresearchgate.net This reaction occurs between the C=N double bond of the isocyanate group and the surface dimers of the semiconductor. aip.org The olefin-like character of the Si=Si or Ge=Ge dimers on the reconstructed surface facilitates this reaction, which is analogous to cycloadditions in organic chemistry. acs.org

A study comparing 1,4-diisocyanatobutane (B1581501), 1,3-phenylene diisocyanate, and 1,4-phenylene diisocyanate on a Ge(100)-2x1 surface confirmed that all three molecules primarily attach through this C=N [2+2] cycloaddition pathway. researchgate.netresearchgate.net A key finding was that the molecular backbone significantly influences whether the molecule attaches to the surface through one or both of its isocyanate groups. The flexible 1,4-diisocyanatobutane formed equal amounts of singly and dually attached products, whereas the more rigid 1,4-phenylene diisocyanate only formed products of single attachment. aip.org This demonstrates that the spacer between the functional groups plays a critical role in the final surface structure. aip.org

While the C=N bond is the primary site of reaction, a less favorable pathway involving the [2+2] cycloaddition across the C=O bond of the isocyanate group also occurs. aip.orgresearchgate.net This reaction leads to the formation of measurable quantities of side products. researchgate.netacs.org The formation of these minority species indicates that while there is a strong preference for reaction at the C=N bond, the C=O bond is also reactive under these conditions. researchgate.net The challenge in surface functionalization is to achieve high selectivity, and the presence of these side products highlights the difficulty in controlling the reaction pathways of bifunctional molecules on reactive surfaces. researchgate.net

Information regarding this compound is currently unavailable in the specified contexts.

Following a comprehensive search for scientific literature, detailed research findings on the reaction kinetics and mechanistic studies specifically for This compound are not available. The required topics—single versus dual attachment mechanisms and inhibitor/precursor blocking in area-selective deposition—are highly specific, and published research focuses on other, more commonly studied diisocyanate isomers.

Notably, extensive research exists for the related isomer, 1,4-diisocyanatobutane . Studies on this molecule provide insights that may not be directly applicable to the 1,3- isomer due to differences in molecular structure and symmetry, which significantly influence reaction mechanisms.

Key Findings for the 1,4-Diisocyanatobutane Isomer:

Attachment Mechanisms: Research on the adsorption of diisocyanates on semiconductor surfaces, such as Ge(100)-2x1, has investigated the behavior of 1,4-diisocyanatobutane. acs.org These studies found that its flexible alkyl backbone allows it to form both single and dual attachment products where one or both isocyanate groups react with the surface. acs.org This contrasts with more rigid molecules like 1,4-phenylene diisocyanate, which primarily form single-attachment products. acs.org The propensity for dual attachment is a critical factor in applications like molecular layer deposition. acs.org

Area-Selective Deposition (ASD): While the general principles of inhibitor and precursor blocking in ASD are well-documented, specific examples using this compound are absent from the available literature. Research in this area typically employs other compounds to study the mechanisms of steric shielding and chemical passivation by small molecule inhibitors.

Due to the strict requirement to focus solely on This compound , and the lack of specific data for this compound in the requested areas, it is not possible to generate the article with scientific accuracy and adherence to the provided outline.

Theoretical and Computational Studies of Diisocyanates and Their Polymers

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has become an indispensable tool in chemical research for studying the geometry, electronic properties, and reactivity of molecules like 1,3-diisocyanatobutane. DFT calculations allow for the exploration of complex potential energy surfaces, helping to identify stable intermediates, transition states, and reaction products. mdpi.comarxiv.org

The interaction of the isocyanate (-NCO) group with various surfaces is critical in applications such as coatings, adhesives, and composites. DFT calculations are employed to model these interactions, providing detailed information about adsorption energies, optimal binding sites, and the nature of the surface-adsorbate bond.

Studies on the adsorption of isocyanate species on metal surfaces, such as copper, reveal preferential binding sites and the electronic changes that occur upon adsorption. researchgate.net For instance, DFT calculations indicate that at low to intermediate coverages, the NCO group preferentially adsorbs on bridge and hollow sites of a Cu(100) surface. researchgate.net These calculations also show a significant charge transfer from the metal substrate to the NCO group, which influences intermolecular interactions and subsequent reactivity. researchgate.net While specific DFT studies on this compound are not widely documented, the principles derived from studies on the NCO functional group are directly applicable. The insights gained help in understanding how these molecules anchor to surfaces, a key step in the formation of polyurethane coatings and adhesives.

Table 1: Illustrative DFT Calculation Results for Isocyanate (NCO) Group Adsorption on a Metal (100) Surface This table presents typical data derived from DFT studies on isocyanate functional groups to illustrate the type of information obtained.

| Adsorption Site | Adsorption Energy (eV) | N-C Bond Length (Å) | C-O Bond Length (Å) | Work Function Change (eV) |

|---|---|---|---|---|

| Top | -1.85 | 1.23 | 1.18 | +0.8 |

| Bridge | -2.50 | 1.25 | 1.17 | +1.2 |

| Hollow | -2.45 | 1.26 | 1.17 | +1.1 |

DFT calculations are instrumental in elucidating the mechanisms of reactions involving diisocyanates, such as their polymerization with polyols to form polyurethanes or their cycloaddition reactions. mdpi.comnih.gov By mapping the potential energy surface, researchers can identify the lowest energy reaction pathways and calculate the activation energies for each elementary step. arxiv.orgethz.ch

For example, the reaction between an isocyanate group and a hydroxyl group to form a urethane (B1682113) linkage can be modeled to determine the transition state structure and the associated energy barrier. These calculations can reveal the influence of catalysts, substituent effects, and solvent on the reaction kinetics. chemrxiv.org Mechanistic studies on reactions like 1,3-dipolar cycloadditions involving isocyanate precursors have been successfully investigated using DFT, clarifying stepwise versus concerted pathways and predicting regioselectivity. mdpi.comnih.gov This information is vital for controlling the polymerization process and achieving desired polymer properties.

Table 2: Illustrative Reaction Energetics for a Generic Diisocyanate Reaction Step Calculated by DFT This table provides example data for the reaction of an isocyanate with a hydroxyl group, representing typical outputs from DFT-based reaction pathway investigations.

| Reaction Step | Parameter | Value (kcal/mol) |

|---|---|---|

| Reactant Complex Formation | ΔH | -5.2 |

| ΔG | +2.1 | |

| Transition State | ΔH‡ | +15.8 |

| ΔG‡ | +25.4 | |

| Product Formation (Urethane) | ΔH | -22.7 |

| ΔG | -18.9 |

Molecular Modeling and Simulation of Polymer Architectures

While DFT is excellent for studying specific reactions, molecular modeling and simulation techniques, such as Molecular Dynamics (MD), are used to investigate the structure and properties of the resulting large-scale polymer architectures. mdpi.comnih.gov These methods allow for the simulation of polymer chains, crosslinked networks, and their collective behavior, bridging the gap between molecular-level chemistry and macroscopic material properties. mdpi.com

Atomistic modeling makes it possible to accurately calculate the macroscopic properties of complex polymer systems. mdpi.com For polyurethanes derived from diisocyanates like this compound, simulations can predict properties such as density, glass transition temperature, and mechanical strength. researchgate.net These simulations involve developing accurate force fields, which are sets of parameters that describe the potential energy of the system. mdpi.com By simulating the polymerization process, researchers can observe the formation of the polymer network and study the microphase separation between hard and soft segments, which is characteristic of many polyurethanes and governs their unique properties. nih.govrsc.org The insights from these simulations guide the synthesis of polymers with improved performance characteristics. rsc.org

Table 3: Key Parameters in Molecular Dynamics Simulations of Polyurethanes This table outlines typical parameters and their significance in the molecular modeling of polyurethane systems.

| Parameter | Description | Typical Application |

|---|---|---|

| Force Field | A set of functions and parameters used to describe the potential energy of a system of particles (atoms). | Defines interactions for bond stretching, angle bending, torsions, and non-bonded forces (van der Waals, electrostatic). |

| Ensemble | A collection of possible states of a system with certain thermodynamic variables held constant (e.g., NVT - constant Number of particles, Volume, Temperature). | Used to simulate system behavior under specific thermodynamic conditions. |

| Time Step | The discrete time interval used in the numerical integration of the equations of motion. | Typically on the order of femtoseconds (10-15 s) for atomistic simulations. |

| Simulation Box | A defined volume containing the molecules, often with periodic boundary conditions to simulate a bulk system. | Allows for the calculation of bulk properties like density and pressure. |

Analytical Methodologies for Characterization in Diisocyanate Research

Spectroscopic Techniques for Chemical Characterization

Spectroscopy is a cornerstone in the analysis of isocyanates, providing direct information on functional groups, elemental composition, and the electronic and magnetic environments of atoms within the molecule.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used technique for the identification of functional groups in molecules. In the context of diisocyanate research, it is particularly effective for confirming the presence and observing the reactions of the isocyanate group (-N=C=O).

For 1,3-diisocyanatobutane, the most prominent feature in its FTIR spectrum is the strong, sharp absorption band characteristic of the asymmetric stretching vibration of the isocyanate group. This peak is expected to appear in the 2250–2280 cm⁻¹ region, which is a relatively uncongested part of the infrared spectrum, making it an unambiguous indicator of the -NCO group. Additional absorptions corresponding to the aliphatic C-H stretching and bending vibrations of the butane (B89635) backbone would also be present. During polymerization reactions, the disappearance or reduction in the intensity of the -NCO peak is monitored to determine reaction completion. While patent literature confirms the use of this compound in various compositions, specific experimental spectra for the isolated compound are not widely published google.comgoogle.com.

Table 1: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 - 2280 | Strong, Sharp |

| Alkane (C-H) | Symmetric/Asymmetric Stretch | 2850 - 3000 | Medium-Strong |

| Alkane (CH₂, CH₃) | Bending (Scissoring/Deformation) | 1375 - 1470 | Variable |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. While XPS is more commonly applied to the characterization of polymer surfaces (polyurethanes) derived from diisocyanates, it can theoretically be used to analyze the this compound monomer.

An XPS analysis of this compound would yield characteristic peaks for carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s). The high-resolution spectrum for each element would provide information about the chemical environment. For instance, the C 1s signal would be composed of multiple peaks corresponding to the carbons in the alkane backbone (-C-C-), the carbon attached to nitrogen (-C-N), and the unique carbon of the isocyanate group (-N=C=O). Similarly, the N 1s signal would correspond to the nitrogen in the isocyanate group, and the O 1s signal to the oxygen in that same group. Although patent documents mention this compound in formulations where XPS analysis is performed on the final product, specific binding energy data for the pure monomer is not detailed in available research google.com.

Table 2: Theoretical XPS Core-Level Binding Energies for this compound

| Element (Core Level) | Chemical Environment | Expected Binding Energy Range (eV) |

| O 1s | -N=C=O | ~531 - 533 |

| N 1s | -N =C=O | ~399 - 401 |

| C 1s | -N=C =O | ~288 - 289 |

| C 1s | C -N | ~286 - 287 |

| C 1s | C -C / C -H | ~284.5 - 285.5 |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic compounds. Both ¹H and ¹³C NMR would provide detailed information about the carbon-hydrogen framework of this compound.

Due to the chiral center at the C3 position, the molecule is asymmetric, which would result in chemically distinct signals for each proton and carbon atom along the butane chain.

In the ¹H NMR spectrum, one would expect a complex pattern of multiplets. The protons on the butane chain would appear in the aliphatic region (typically 1.0-4.0 ppm). The proton at the C3 position (adjacent to both a methyl group and an isocyanate group) would likely be the most downfield of the aliphatic protons.

In the ¹³C NMR spectrum, six unique carbon signals would be expected: one for the methyl group, four for the butane backbone, and one for the isocyanate carbon. The isocyanate carbon is characteristically found in the 120-130 ppm range.

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique is most effective for molecules containing chromophores—functional groups that absorb light, such as those with conjugated double bonds or aromatic rings. Aliphatic isocyanates like this compound lack significant chromophores. The isocyanate group itself has a weak n→π* transition that occurs at wavelengths below the standard analytical range (typically <220 nm). Therefore, UV-Vis spectroscopy is not a primary technique for the characterization or quantitative analysis of this compound itself but can be used to detect aromatic impurities or additives if present.

Chromatographic Techniques for Compound and Polymer Analysis

Chromatographic methods are essential for separating components in a mixture, allowing for the quantification of purity and the analysis of residual monomers or byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for separating and identifying volatile and semi-volatile organic compounds. It is particularly useful for determining the purity of diisocyanate monomers and for detecting residual, unreacted monomers in final polymer products mdpi.com.

Direct analysis of diisocyanates by GC can be challenging due to their high reactivity and polarity. Therefore, a derivatization step is often required to convert the isocyanate groups into more stable, less polar functional groups, improving chromatographic performance mdpi.com. A common approach involves reacting the isocyanate with an alcohol to form a stable urethane (B1682113). For residual analysis in materials, the diisocyanate is often hydrolyzed to its corresponding diamine, which is then derivatized and analyzed mdpi.com.

When analyzing this compound by GC-MS (after derivatization), the gas chromatograph would separate it from other components, and the mass spectrometer would fragment the molecule, producing a unique mass spectrum or "fingerprint." This spectrum would show a molecular ion peak (corresponding to the derivatized molecule's mass) and a series of fragment ions that can be used to confirm the structure. While GC-MS is a standard method for diisocyanates, published chromatograms or mass spectra specifically for this compound are not found in the reviewed literature mdpi.comgoogle.com.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Determination

Gel Permeation Chromatography (GPC), a type of size-exclusion chromatography, is an indispensable technique for determining the molecular weight and molecular weight distribution of polymers. wikipedia.orgshimadzu.com This method separates polymer molecules based on their size, or more precisely, their hydrodynamic volume in solution. wikipedia.org Larger molecules elute from the chromatography column faster than smaller molecules, which allows for the calculation of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw to Mn. wikipedia.orgshimadzu.com

In the context of polyurethanes derived from aliphatic diisocyanates like 1,4-diisocyanatobutane (B1581501), GPC is crucial for confirming the success of the polymerization reaction and for understanding how reaction conditions affect the polymer chain length. For instance, in the synthesis of segmented poly(ester urethane urea)s (PEUURs) using 1,4-diisocyanatobutane, GPC analysis is used to verify that high molecular weight polymers have been achieved. Research has shown that these polymers typically exhibit PDI values between 1.3 and 1.8, which is characteristic of segmented polyurethanes. nih.gov Similarly, a polyurethane synthesized from 1,4-diisocyanatobutane and 1,6-hexanediol was found to have a weight-average molar mass (Mw) of 5.85·10⁴ g/mol with a very narrow distribution (Mw/Mn = 1.04). researchgate.net

Table 1: Representative GPC Data for Polyurethanes based on 1,4-Diisocyanatobutane

| Polymer System | Number-Average Molecular Weight (Mn, kDa) | Weight-Average Molecular Weight (Mw, kDa) | Polydispersity Index (PDI = Mw/Mn) | Reference |

|---|---|---|---|---|

| PEUUR from PCL1100 | 25 | 36 | 1.4 | nih.gov |

| PEUUR from PCL2700 | 36 | 64 | 1.8 | nih.gov |

| PEUU Film | 87.6 | 228.7 | 2.61 | nih.gov |

| 6,4-Polyurethane | 56.3 | 58.5 | 1.04 | researchgate.net |

Thermal Analysis Methods for Material Properties

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. For polyurethanes, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental for understanding their thermal behavior, which is critical for determining their processing conditions and application limits. researchgate.netmdpi.com

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov It is highly effective for determining the glass transition temperature (Tg) of the soft segment and the melting temperature (Tm) of the crystalline domains within the polymer. nih.gov These phase transitions are directly linked to the polymer's mechanical properties and service temperature range.

For polyurethanes made with short-chain aliphatic diisocyanates, DSC reveals the microphase-separated morphology. The Tg, typically observed at sub-zero temperatures, corresponds to the amorphous soft segments (e.g., polycaprolactone or polycarbonate diol), while the Tm indicates the melting of crystalline hard or soft segments. nih.govnih.gov For example, in a series of polyurethanes synthesized from 1,4-diisocyanatobutane and poly(ε-caprolactone) (PCL) macrodiols of varying molecular weights, DSC showed a systematic increase in the melting temperature from 21 to 61°C as the PCL molecular weight increased. nih.gov Another study on a poly(ester urethane)urea (PEUU) based on 1,4-diisocyanatobutane reported a Tg of -54.6°C and a soft segment Tm of 41.0°C. nih.gov

Table 2: Phase Transition Temperatures of 1,4-Diisocyanatobutane-Based Polyurethanes by DSC

| Polymer System | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) | Reference |

|---|---|---|---|

| PEUUR (PCL1100) | ~ -60 | 21 | nih.gov |

| PEUUR (PCL2700) | ~ -60 | 61 | nih.gov |

| PEUU Film | -54.6 | 41.0 | nih.gov |

| PCL-PU-semi-IPN | ~ 33 | Not specified | researchgate.net |

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. intertek.com It is used to determine the thermal stability and decomposition profile of polymers. The resulting data provide key parameters such as the onset temperature of decomposition and the percentage of char yield at high temperatures, which are indicators of the material's heat resistance. mdpi.comintertek.com

The thermal stability of polyurethanes is largely dictated by the stability of the urethane linkage, which is known to dissociate at temperatures between 200 to 250°C. osti.gov TGA curves for polyurethanes often show a multi-step degradation process. For instance, a polyurethane urea (B33335) based on 1,4-diisocyanatobutane may exhibit an initial weight loss associated with the decomposition of urethane and urea bonds, followed by the degradation of the ester or ether bonds of the soft segment at higher temperatures. nih.gov Studies on similar systems show that thermal stability can be significantly influenced by the polymer's composition; for example, polyurethanes based on aromatic diisocyanates generally show higher thermal stability than those based on aliphatic ones. nih.gov A study of a poly(ε-caprolactone)-polyurethane semi-interpenetrating polymer network (PCL-PU-semi-IPN) synthesized with 1,4-diisocyanatobutane revealed a three-stage weight loss profile upon heating. researchgate.net

Table 3: TGA Data for Thermal Stability of Representative Polyurethanes

| Polymer System | Decomposition Onset (°C) | Temperature for 5% Mass Loss (°C) | Key Observation | Reference |

|---|---|---|---|---|

| MDI-based PU | ~299-301 | 328-333 | Higher stability than HDI-based PU. | nih.gov |

| HDI-based PU | ~280-282 | 313-322 | Lower stability than MDI-based PU. | nih.gov |

| PEUU | Not specified | ~350 | Weight loss attributed to urethane/urea bond decomposition. | nih.gov |

| PCL-PU-semi-IPN (from 1,4-BDI) | Not specified | Not specified | Three-stage weight loss profile. | researchgate.net |

Microscopic and Structural Characterization Techniques

To visualize the morphology and determine the crystalline structure of polyurethanes, researchers rely on high-resolution microscopy and diffraction techniques. These methods provide a direct look at the phase-separated domains and crystalline order that govern the material's macroscopic properties.

AFM is a powerful scanning probe microscopy technique that provides ultra-high-resolution, three-dimensional images of a sample's surface. beilstein-journals.org In tapping mode, AFM can distinguish between hard and soft domains in phase-separated polymers like polyurethanes based on differences in their mechanical properties (e.g., stiffness and adhesion). psu.eduresearchgate.net The stiffer hard segments typically appear as brighter regions in phase images, while the softer, more compliant soft segments appear darker. psu.edu

For polyurethanes derived from diisocyanatobutane, AFM has been used to visualize the microphase separation. psu.edu These studies reveal distinct nanostructured morphologies, such as nanofibrous or spherulitic structures, which are formed by the self-assembly of the hard segments within the soft segment matrix. google.com The size, shape, and distribution of these hard domains, as revealed by AFM, are critical to the material's elasticity and strength. researchgate.net Advanced AFM modes like PeakForce Quantitative Nanomechanical Mapping (QNM) can even provide quantitative maps of mechanical properties like Young's modulus across the surface. google.com

XRD is the principal technique for investigating the crystalline structure of materials. beilstein-journals.org By analyzing the angles and intensities of X-rays diffracted by a sample, one can determine the degree of crystallinity and identify the arrangement of atoms within the crystalline domains. psu.edu In semi-crystalline polyurethanes, XRD patterns typically show broad amorphous halos, upon which sharp diffraction peaks corresponding to crystalline structures are superimposed. researchgate.net

In polyurethanes based on PCL and aliphatic diisocyanates, the crystalline peaks are often attributed to the PCL soft segment, which can crystallize. psu.edu For example, studies on PCL-based polyurethanes frequently report characteristic diffraction peaks around 2θ values of 21° and 23-24°. psu.eduresearchgate.net The presence and sharpness of these peaks provide a measure of the material's crystallinity, which can be influenced by factors like the molecular weight of the soft segment and the hard segment content. psu.edunih.gov This crystalline structure plays a significant role in the mechanical strength and thermal properties of the final material.

Table 4: Representative XRD Peaks for Polyurethane Systems

| Polymer System | Characteristic Diffraction Peaks (2θ) | Attributed To | Reference |

|---|---|---|---|

| Semi-crystalline PU (PCL-based) | 21.3°, 23.4° | Crystalline phase of PCL | psu.edu |

| Acrylated PU (PCL-based) | 21°, 24.5° | Crystalline structures of PCL | researchgate.net |

| NDI-based PU Elastomer | 18-23° range | Hard crystallized segments | researchgate.net |

Derivatives and Modified Diisocyanate Structures for Advanced Research

Isocyanurate and Uretdione Derivatives of Butane (B89635) Diisocyanates

The cyclopolymerization of diisocyanate monomers, such as 1,3-diisocyanatobutane, leads to the formation of thermally stable and highly functional derivatives, primarily isocyanurates and uretdiones. epo.org Isocyanurates are cyclic trimers formed from three diisocyanate molecules, while uretdiones are cyclic dimers. epo.org These derivatives are significant in the formulation of polyisocyanate compositions for coatings and other applications, offering benefits like low viscosity and rapid drying properties. epo.org

Research has focused on creating butane diisocyanate (BDI) derivatives that contain both isocyanurate and uretdione groups. epo.org The raw materials for these derivatives can include various BDI isomers such as 1,2-, 1,3-, 1,4-, and 2,3-butane diisocyanate. epo.org The controlled synthesis of these mixed derivatives allows for fine-tuning the properties of the resulting polyisocyanate composition. For instance, a specific molar ratio of isocyanurate to uretdione groups can be targeted to achieve a low viscosity and high hardness in the final coating film. epo.org

A patented method for producing these derivatives involves heating the butane diisocyanate monomer in a two-step process to control the formation of isocyanurate and uretdione structures. epo.org The resulting derivative is typically a mixture of compounds, including BDI trimers (isocyanurates) and BDI dimers (uretdiones). epo.org

Table 1: Characteristics of Mixed Isocyanurate/Uretdione BDI Derivatives

| Property | Value/Range | Significance | Source |

| Isocyanurate/Uretdione Molar Ratio | 20/80 to 80/20 | Influences viscosity and drying properties of polyisocyanate compositions. epo.org | epo.org |

| Weight Average Molecular Weight | ≤ 790 g/mol | A lower molecular weight contributes to a lower viscosity of the composition. epo.org | epo.org |

| Total Trimer & Dimer Content | 45 to 95 mass% | High content of these derivatives is crucial for the desired performance characteristics. epo.org | epo.org |

The development of these derivatives addresses the need for high-performance polyisocyanate compositions that reduce environmental impact by lowering the amount of diluting solvent required. epo.org

Synthesis and Characterization of Functionalized Diisocyanates

Functionalization of diisocyanates involves reacting them with other molecules to introduce specific chemical groups or to create prepolymers with desired architectures. This strategy is employed to enhance properties like thermal stability, mechanical strength, or to enable specific applications such as surface modification.

One method of functionalization is using diisocyanates as molecular linkers. For example, 1,4-diisocyanatobutane (B1581501) has been used to covalently functionalize supports for the synthesis of zeolite membranes. scispace.com In this process, the isocyanate groups react with surface hydroxyls on the support, forming stable urethane (B1682113) bonds that anchor other components. scispace.com This approach facilitates the formation of uniform, well-intergrown material layers. scispace.com

Another major area of functionalization is the synthesis of isocyanate-terminated prepolymers. This is a common technique in polyurethane chemistry where a diisocyanate is reacted with a polyol. tandfonline.com For instance, a prepolymer can be synthesized by reacting a dihydroxy-terminated polymer (acting as a soft segment) with an excess of a diisocyanate. tandfonline.com This creates an isocyanate-capped prepolymer that can be further reacted with a chain extender to build the final block copolymer. tandfonline.com While specific examples often cite diisocyanates like hexamethylene diisocyanate (HMDI) or isophorone (B1672270) diisocyanate (IPDI), the principle is applicable to other aliphatic diisocyanates like this compound to create segmented polyurethanes with tailored hard and soft segments. tandfonline.commdpi.com

Functionalization can also involve incorporating complex inorganic structures. Isocyanate-functionalized polyhedral oligosilsesquioxanes (POSS) have been synthesized to create organic-inorganic hybrid polyurethanes. researchgate.net These macromers, possessing multiple isocyanate groups, can act as crosslinkers to form highly durable polymer networks with enhanced thermal and mechanical properties. researchgate.net

The characterization of these functionalized diisocyanates and their subsequent polymers relies on various analytical techniques. Fourier-transform infrared spectroscopy (FTIR) is used to confirm the formation of urethane linkages and the consumption of isocyanate groups. tandfonline.comresearchgate.net Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information about the synthesized molecules. tandfonline.comresearchgate.net Thermal properties are assessed using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). researchgate.net

Table 2: Overview of Diisocyanate Functionalization Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.